molecular formula C10H10BrFO2 B13650670 Ethyl 3-(bromomethyl)-5-fluorobenzoate

Ethyl 3-(bromomethyl)-5-fluorobenzoate

Cat. No.: B13650670
M. Wt: 261.09 g/mol
InChI Key: DFWAWJNZOQCCMD-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)-5-fluorobenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 3-methyl-5-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-5-fluorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-(azidomethyl)-5-fluorobenzoate, while reduction with LiAlH4 would produce Ethyl 3-(hydroxymethyl)-5-fluorobenzoate.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the synthesis of bioconjugates and the modification of polymers .

Comparison with Similar Compounds

Ethyl 3-(bromomethyl)-5-fluorobenzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-5-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3

InChI Key

DFWAWJNZOQCCMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)F

Origin of Product

United States

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